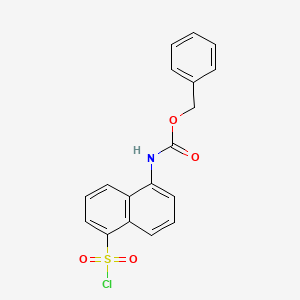
Benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of a benzyloxycarbonyl-protected amino group attached to a naphthalene ring, which is further substituted with a sulfonyl chloride group. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate typically involves the reaction of 5-amino-1-naphthalenesulfonyl chloride with benzyl chloroformate in the presence of a base. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield. The reaction can be represented as follows:
5-amino-1-naphthalenesulfonyl chloride+benzyl chloroformate→5-(N-benzyloxycarbonylamino)-1-naphthalenesulphonyl chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure maximum yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The benzyloxycarbonyl group can be removed by catalytic hydrogenation or treatment with strong reducing agents.
Oxidation Reactions: The naphthalene ring can undergo oxidation to form naphthoquinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: Formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: Formation of the free amine after removal of the benzyloxycarbonyl group.
Oxidation Reactions: Formation of naphthoquinone derivatives.
Scientific Research Applications
Benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate involves its reactivity towards nucleophiles and its ability to undergo deprotection reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. The benzyloxycarbonyl group serves as a protecting group for the amino functionality, which can be selectively removed under specific conditions to reveal the free amine.
Comparison with Similar Compounds
Similar Compounds
N-benzyloxycarbonylamino derivatives: Compounds with similar benzyloxycarbonyl-protected amino groups.
Sulfonyl chlorides: Compounds with sulfonyl chloride functional groups, such as tosyl chloride and mesyl chloride.
Uniqueness
Benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate is unique due to the combination of its benzyloxycarbonyl-protected amino group and sulfonyl chloride functionality. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C18H14ClNO4S |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
benzyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C18H14ClNO4S/c19-25(22,23)17-11-5-8-14-15(17)9-4-10-16(14)20-18(21)24-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21) |
InChI Key |
TUJBHBMXGCYEIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC3=C2C=CC=C3S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















